molecular formula C14H9ClN2O B1349896 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 478257-35-1

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1349896
M. Wt: 256.68 g/mol
InChI Key: URPUCQPATNVVOP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the use of phosphoryl trichloride in DMF at 353 K .


Chemical Reactions Analysis

This compound has been used in the synthesis of copper(II) complexes, which have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .

Scientific Research Applications

  • Medicinal Chemistry

    • Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
    • They are used in the preparation of a broad spectrum of therapeutic agents, ranging from sedative drugs such as zolpidem, antiviral agents, anticancer compounds, immunomodulators, and antitubercular agents .
    • Other reports indicate activity as gastric proton pump inhibitors, antifungal, antibacterial, and anxiolytic agents .
  • Material Science

    • Imidazo[1,2-a]pyridines are also useful in material science because of their structural character .
  • Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

    • Substituted imidazo[1,2-a]pyridines can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
    • Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPUCQPATNVVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374035
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

478257-35-1
Record name 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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